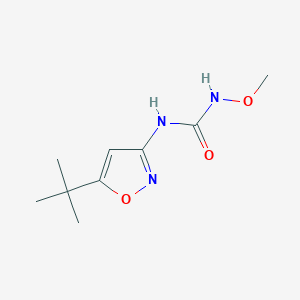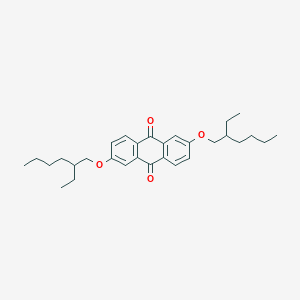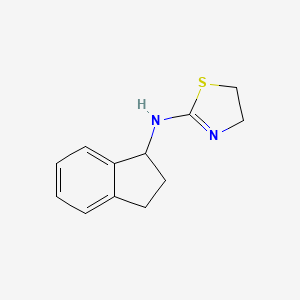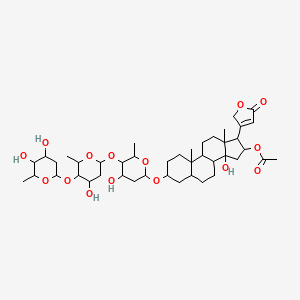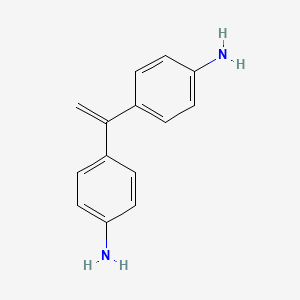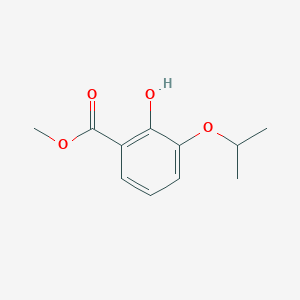
methyl 2-hydroxy-3-propan-2-yloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-hydroxy-3-propan-2-yloxybenzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a hydroxyl group and a propan-2-yloxy group attached to the benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 2-hydroxy-3-propan-2-yloxybenzoate can be synthesized through the esterification of 2-hydroxy-3-(propan-2-yloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-3-(propan-2-yloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-hydroxy-3-propan-2-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(propan-2-yloxy)benzaldehyde.
Reduction: Formation of 2-hydroxy-3-(propan-2-yloxy)benzyl alcohol.
Substitution: Formation of various alkoxy-substituted benzoates.
Wissenschaftliche Forschungsanwendungen
methyl 2-hydroxy-3-propan-2-yloxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 2-hydroxy-3-(propan-2-yloxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl and ester groups play a crucial role in these interactions, contributing to the compound’s overall reactivity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-methyl-2-(propan-2-yloxy)benzoate
- Methyl 5-hydroxy-2-(propan-2-yl)benzoate
- Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate
Uniqueness
methyl 2-hydroxy-3-propan-2-yloxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-9-6-4-5-8(10(9)12)11(13)14-3/h4-7,12H,1-3H3 |
InChI-Schlüssel |
FGKBJWUWISADJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1O)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
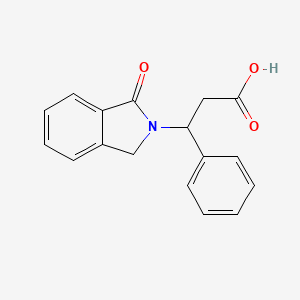
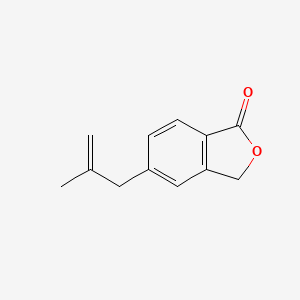
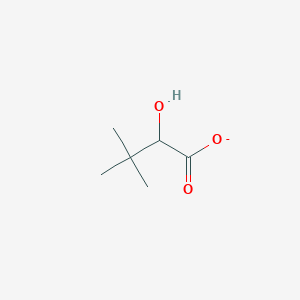
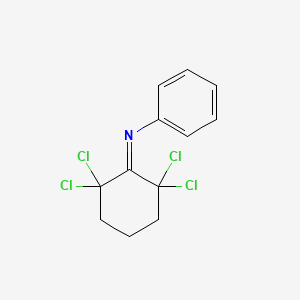
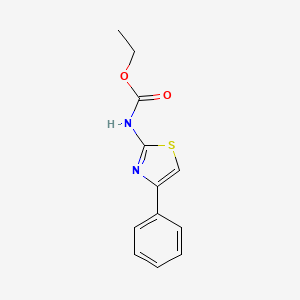
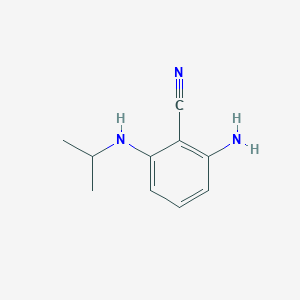
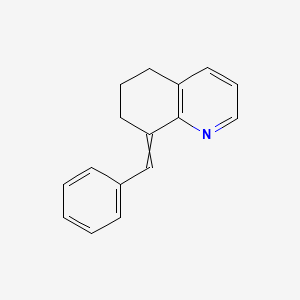
![Ethyl [(naphthalen-2-yl)carbamoyl]formate](/img/structure/B8672581.png)
![2-[2-(Piperidin-1-yl)ethyl]aniline](/img/structure/B8672588.png)
